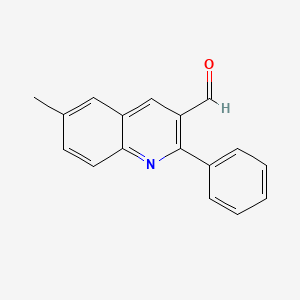
6-Methyl-2-phenylquinolin-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-phenylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenylquinoline-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 2-phenylquinoline. This reaction typically uses phosphorus oxychloride and dimethylformamide as reagents to introduce the formyl group at the 3-position of the quinoline ring .
Another approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline ring system. The specific conditions and reagents used can vary depending on the desired substitution pattern .
Industrial Production Methods
Industrial production of 6-methyl-2-phenylquinoline-3-carbaldehyde often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-phenylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 6-methyl-2-phenylquinoline-3-carboxylic acid.
Reduction: 6-methyl-2-phenylquinoline-3-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
6-methyl-2-phenylquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-phenylquinoline-3-carbaldehyde involves its interaction with various molecular targets. For example, it can intercalate into DNA, disrupting the replication and transcription processes. This interaction can lead to apoptosis in cancer cells through mitochondrial dysfunction pathways . Additionally, its ability to form complexes with transition metals enhances its biological activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom at the 2-position instead of a phenyl group.
2-phenylquinoline-3-carbaldehyde: Lacks the methyl group at the 6-position.
6-methylquinoline-3-carbaldehyde: Lacks the phenyl group at the 2-position.
Uniqueness
6-methyl-2-phenylquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H13NO |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
6-methyl-2-phenylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c1-12-7-8-16-14(9-12)10-15(11-19)17(18-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
BGZFJRLYTDERBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(N=C2C=C1)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


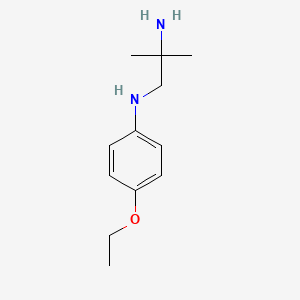
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)


![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
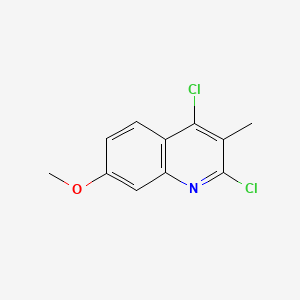
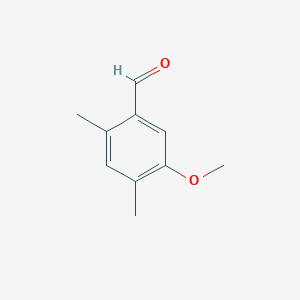
![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
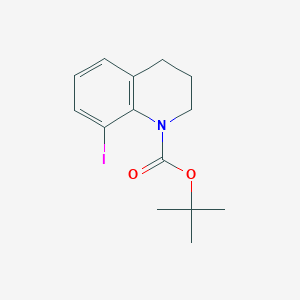
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
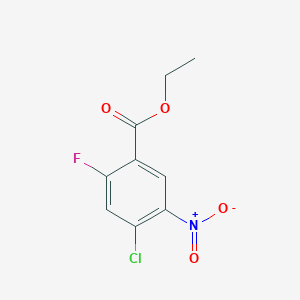

![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)
